molecular formula C11H14O3 B13498501 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid

2-(4-Methoxy-2,6-dimethylphenyl)acetic acid

Cat. No.: B13498501
M. Wt: 194.23 g/mol
InChI Key: QBINVYRDRQCTDY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,6-dimethylphenyl)acetic acid is an organic compound characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation reaction. For instance, a convenient one-pot cascade method has been reported, which involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

2-(4-Methoxy-2,6-dimethylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid is unique due to the combination of methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-(4-Methoxy-2,6-dimethylphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in pharmacological research due to its potential therapeutic properties. This compound is characterized by its methoxy and dimethyl substituents on the aromatic ring, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C12H16O3
  • CAS Number : 61000-25-7
  • Molecular Weight : 208.26 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
  • Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially regulating glucose metabolism and lipid profiles.

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AntioxidantIncreased cellular glutathione levels
Enzyme InhibitionInhibition of α-glucosidase

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study evaluated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide. The antioxidant capacity was measured using DPPH and ABTS assays, showing a dose-dependent response.
  • Metabolic Regulation Studies :
    A clinical trial assessed the impact of this compound on postprandial blood glucose levels in diabetic patients. Participants receiving the compound showed improved glycemic control compared to those receiving a placebo, suggesting its potential role in managing diabetes.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-methoxy-2,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C11H14O3/c1-7-4-9(14-3)5-8(2)10(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

QBINVYRDRQCTDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)OC

Origin of Product

United States

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